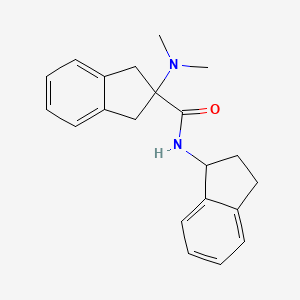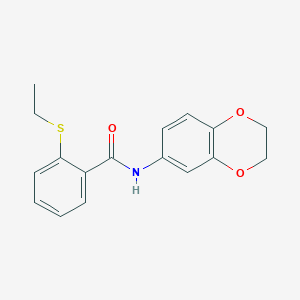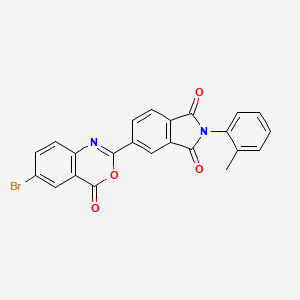
4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine is a complex organic compound characterized by the presence of a fluorenyl group attached to a tetrafluoropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts alkylation of fluorene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Pyridine Ring: The tetrafluoropyridine ring can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable pyridine derivative with a fluorinating agent such as sulfur tetrafluoride.
Coupling Reaction: The final step involves coupling the fluorenyl group with the tetrafluoropyridine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The tetrafluoropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized fluorenyl derivatives.
Reduction: Reduced fluorenyl derivatives.
Substitution: Substituted tetrafluoropyridine derivatives.
Scientific Research Applications
4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluorobenzene
- 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyrimidine
- 4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridazine
Uniqueness
4-(9-benzyl-9H-fluoren-9-yl)-2,3,5,6-tetrafluoropyridine is unique due to the combination of the fluorenyl group and the tetrafluoropyridine ring This structural feature imparts specific chemical and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
4-(9-benzylfluoren-9-yl)-2,3,5,6-tetrafluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F4N/c26-21-20(22(27)24(29)30-23(21)28)25(14-15-8-2-1-3-9-15)18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLMPRVIBVPBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C(=NC(=C5F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5962269.png)
![N-CYCLOPENTYL-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5962272.png)

![2-[(6-quinolinyloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5962289.png)

![1-isopropyl-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B5962302.png)
![3-chloro-4-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5962303.png)
![N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B5962305.png)
![ethyl 4-(3-methoxybenzyl)-1-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxylate](/img/structure/B5962311.png)

![2-amino-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B5962329.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5962345.png)
